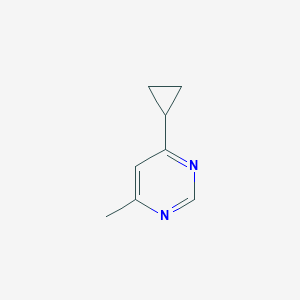

4-Cyclopropyl-6-methylpyrimidine

説明

特性

IUPAC Name |

4-cyclopropyl-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6-4-8(7-2-3-7)10-5-9-6/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFIOUVSBKJORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

4-Cyclopropyl-6-methylpyrimidine, also known as cyprodinil, is a compound with significant applications primarily in agriculture and pharmaceuticals. This article explores its various applications, supported by data tables and case studies.

Systemic Fungicide

Mechanism of Action:

Cyprodinil acts by disrupting the metabolic processes in fungi, particularly targeting the biosynthesis of amino acids essential for fungal growth. This mechanism makes it effective against several fungal diseases affecting crops.

Case Studies:

-

Tomato and Potato Crops:

- In greenhouse studies, cyprodinil was applied to tomato and potato plants. The compound was primarily found on the surface and within the tissue of tomatoes, demonstrating a significant residue presence post-treatment .

- In potatoes, cyprodinil showed persistence in soil, indicating potential for accumulation and subsequent crop rotation impacts .

- Crop Rotation Studies:

Environmental Impact

Soil Degradation:

Cyprodinil is metabolized in soil, leading to the formation of various degradation products. Notably, one important degradation product was identified as N-(3-hydroxyphenyl)-4-cyclopropyl-6-methylpyrimidin-2-ylamine, which has a short half-life, suggesting it may pose less risk to non-target organisms over time .

Potential Therapeutic Uses

Recent studies have explored the potential therapeutic applications of cyprodinil beyond its agricultural use:

Table 1: Summary of Agricultural Applications

| Crop Type | Application Method | Residue Detection | Persistence in Soil |

|---|---|---|---|

| Tomato | Foliar Spray | High (55-62%) | Moderate |

| Potato | Foliar Spray | Moderate | High |

Table 2: Case Study Findings on Toxicity

| Study Type | Findings | NOAEL (mg/kg bw/day) |

|---|---|---|

| Chronic Toxicity | Increased liver weights in rats | 35.6 |

| Acute Toxicity | No significant neoplastic findings | 196 |

類似化合物との比較

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 4-Cyclopropyl-6-methylpyrimidine with two analogous compounds from the evidence: 2-Chloro-6-methylpyrimidine-4-carboxylic acid () and 6-Chloro-4-hydroxypyrimidine (–3). Key differences in substituents, functional groups, and inferred properties are highlighted.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position 4) | Substituents (Position 6) | Key Functional Groups | CAS Number | Primary Uses |

|---|---|---|---|---|---|

| This compound | Cyclopropyl | Methyl | None (neutral aromatic) | Not provided | Hypothesized: Drug discovery |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chlorine (position 2) | Methyl | Carboxylic acid (position 4) | 89581-58-8 | Manufacturing, laboratory |

| 6-Chloro-4-hydroxypyrimidine | Hydroxyl | Chlorine | Hydroxyl (position 4) | 4765-77-9 | Manufacturing, laboratory |

Key Findings:

Substituent Effects on Reactivity and Stability :

- The cyclopropyl group in this compound is expected to enhance steric hindrance and metabolic stability compared to the chlorine or hydroxyl groups in the analogs. Cyclopropane’s strained ring structure may also influence conformational rigidity.

- The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid increases polarity and solubility in aqueous media, whereas this compound lacks such functional groups, likely reducing its solubility.

In contrast, the cyclopropyl group in the target compound is electron-withdrawing but non-polar, which may limit hydrogen-bonding interactions.

The cyclopropyl analog, lacking halogens or acidic groups, is hypothesized to have a milder safety profile.

Application-Specific Behavior :

- Chlorine and hydroxyl substituents are often exploited in cross-coupling reactions (e.g., Suzuki-Miyaura), while cyclopropyl groups are favored in medicinal chemistry for their ability to modulate pharmacokinetics.

Q & A

Advanced Research Questions

How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:

Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) require:

- Cross-validation : Use multiple techniques (IR, Raman) to confirm functional groups .

- Solvent effects : Include solvent models (e.g., PCM in DFT) to improve accuracy .

- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations .

How to optimize multi-step synthesis involving this compound?

Methodological Answer:

Strategies include:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during subsequent steps .

- Catalyst screening : Test Pd, Cu, or Ni catalysts for coupling efficiency .

- In-line analytics : Monitor reactions via LC-MS to identify intermediates .

| Challenge | Mitigation Strategy | References |

|---|---|---|

| Low coupling yield | Optimize catalyst loading/temperature | |

| Side reactions | Introduce steric hindrance |

How to analyze steric effects of the cyclopropyl group in derivatives?

Methodological Answer:

- X-ray crystallography : Compare bond angles/distortions in derivatives .

- DFT-based steric maps : Quantify steric bulk using %VBur calculations .

- Kinetic studies : Measure reaction rates with bulky vs. small substituents .

How to design stability studies under varying pH/temperature?

Methodological Answer:

- Accelerated degradation : Expose the compound to pH 1–13 and 40–80°C for 24–72 hours .

- Analytical monitoring : Use HPLC to track degradation products .

- Thermogravimetric analysis (TGA) : Assess thermal stability .

| Condition | Analytical Tool | References |

|---|---|---|

| Acidic/alkaline hydrolysis | HPLC with UV detection | |

| Thermal stress | TGA/DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。